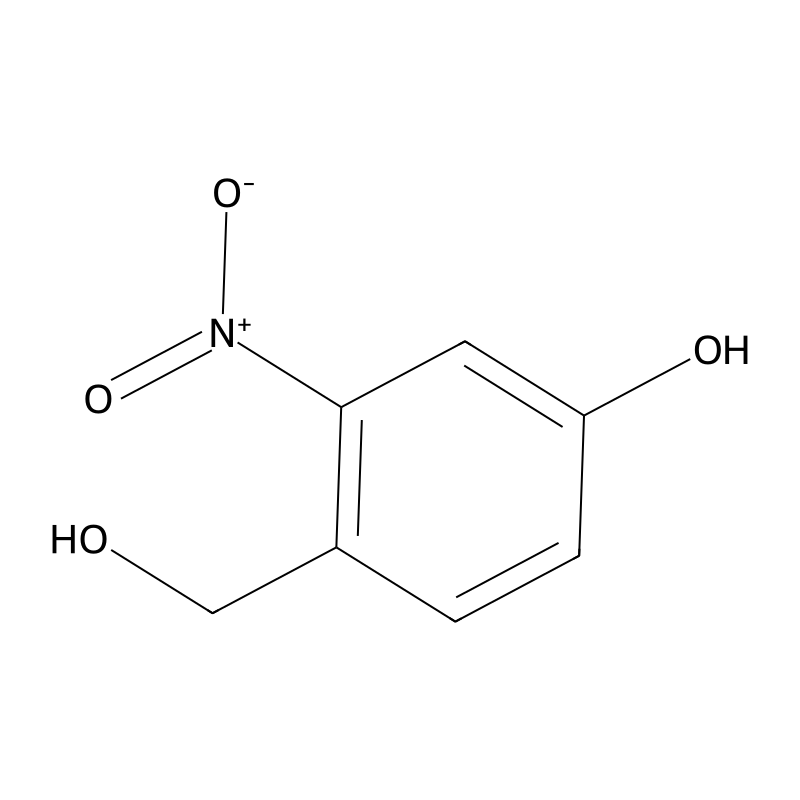

4-(Hydroxymethyl)-3-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermo-Oxidative Degradation Process

Scientific Field: Thermal Analysis

Application Summary: This compound is used in the study of multi-step thermo-oxidative degradation processes.

Methods of Application: The process was monitored by thermal analysis techniques (TGA-DTG-DTA).

Identification and Optimization of Pteridinone Toll-Like Receptor 7 Agonists

Scientific Field: Medicinal Chemistry

Application Summary: This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis.

Pyrolysis of Wang Resin

Scientific Field: Polymer Science

Application Summary: This compound is used in the kinetic analysis of the pyrolysis of Wang resin.

Methods of Application: The process was carried out with simultaneous thermogravimetry.

Production of Levulinic Acid

Scientific Field: Organic Chemistry

Application Summary: This compound can be used in the production of levulinic acid, a valuable chemical building block, through a process of dehydration.

Methods of Application: The process involves the acid-catalyzed dehydration of hexoses.

Production of Fuels and Chemicals

Scientific Field: Biochemical Engineering

Peptide Synthesis

Scientific Field: Biochemistry

Application Summary: This compound is used in the most commonly polymer supports in the peptide synthesis.

4-(Hydroxymethyl)-3-nitrophenol is an organic compound with the molecular formula CHNO. It features a benzene ring substituted with a hydroxymethyl group (-CHOH) at the fourth position and a nitro group (-NO) at the third position. This unique arrangement of functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields, including medicinal chemistry and polymer science.

The reactivity of 4-(hydroxymethyl)-3-nitrophenol is influenced by its functional groups. Key types of reactions include:

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH), typically using agents like potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group (-NH) using reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.

- Electrophilic Substitution: The phenolic hydroxyl group can undergo various substitution reactions, including halogenation and alkylation, facilitated by Lewis acids or other catalysts .

While specific biological activities of 4-(hydroxymethyl)-3-nitrophenol are less documented, compounds with similar structures often exhibit significant biological effects. The presence of the nitro group can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially influencing various biochemical pathways. Additionally, its use in medicinal chemistry as a reagent for optimizing Toll-like receptor agonists suggests potential therapeutic applications .

The synthesis of 4-(hydroxymethyl)-3-nitrophenol typically involves the nitration of 3-(hydroxymethyl)phenol. This process is carried out by reacting 3-(hydroxymethyl)phenol with a nitrating agent, commonly a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to prevent over-nitration.

Industrial Production

In industrial settings, continuous flow reactors may be employed to enhance safety and control over reaction parameters, leading to improved yields and purities. Catalysts may also be utilized to optimize reaction conditions further.

4-(Hydroxymethyl)-3-nitrophenol finds applications across several scientific fields:

- Medicinal Chemistry: Used as a reagent in the development of pteridinone Toll-like receptor 7 agonists for treating viral hepatitis.

- Polymer Science: Involved in kinetic analyses related to pyrolysis processes and as a polymer support in peptide synthesis.

- Biochemical Engineering: Recognized as an intermediate in biorefinery research for producing renewable chemicals from biomass-derived hexoses .

Several compounds share structural similarities with 4-(hydroxymethyl)-3-nitrophenol. A comparison highlights its unique characteristics:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenol | Nitro group at the fourth position | Lacks hydroxymethyl group; different reactivity |

| 3-Hydroxymethylphenol | Hydroxymethyl group at the third position | Lacks nitro group; altered chemical behavior |

| 3-Nitrophenol | Nitro group at the third position | No hydroxymethyl functionality; differing properties |

| 3-Hydroxymethyl-5-nitrophenol | Hydroxymethyl at third and nitro at fifth | Different positioning affects reactivity |

The combination of both hydroxymethyl and nitro groups in 4-(hydroxymethyl)-3-nitrophenol allows for diverse chemical transformations not possible with other similar compounds lacking one of these groups .